2-oxabicyclo[3.2.1]octan-3-one
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Overview
Description
2-Oxabicyclo[3.2.1]octan-3-one is a bicyclic organic compound characterized by a fused ring system containing an oxygen atom. This compound is notable for its unique structure, which includes a seven-membered ring fused to a three-membered ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxabicyclo[3.2.1]octan-3-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of 1,6-dioxaspiro[4.4]nonane-2,7-dione using strong acids or bases as catalysts. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as trifluoromethanesulfonic acid or sulfuric acid are commonly used to drive the cyclization reaction efficiently. The use of automated systems helps in maintaining the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to the oxygen, using reagents such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
2-Oxabicyclo[3.2.1]octan-3-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
2-Oxabicyclo[3.2.1]octan-3-one can be compared with other bicyclic compounds such as:
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and reactivity.
Bicyclo[3.2.1]octan-3-one: Lacks the oxygen atom, resulting in different stability and reactivity profiles.
Uniqueness: The presence of the oxygen atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
- 2-Azabicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-one
This comprehensive overview highlights the significance of 2-oxabicyclo[321]octan-3-one in various fields of research and its potential for future applications
Properties
CAS No. |
5724-61-8 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O2/c8-7-4-5-1-2-6(3-5)9-7/h5-6H,1-4H2 |
InChI Key |
JCYLVLDCMAUAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=O)O2 |
Purity |
95 |
Origin of Product |
United States |
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